Cas no 1396854-55-9 (N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide)

N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide
- VU0524654-1
- N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
- 1396854-55-9
- N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
- N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- F5857-0806
- AKOS024523376
-
- インチ: 1S/C15H16N2O4/c1-17-6-2-3-11(17)12(18)8-16-15(19)10-4-5-13-14(7-10)21-9-20-13/h2-7,12,18H,8-9H2,1H3,(H,16,19)
- InChIKey: AQSNGAQYTGHJNE-UHFFFAOYSA-N
- ほほえんだ: OC(CNC(C1C=CC2=C(C=1)OCO2)=O)C1=CC=CN1C
計算された属性
- せいみつぶんしりょう: 288.11100700g/mol
- どういたいしつりょう: 288.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 379
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-0806-2μmol |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1396854-55-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5857-0806-1mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1396854-55-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5857-0806-3mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1396854-55-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-0806-4mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1396854-55-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5857-0806-2mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1396854-55-9 | 2mg |
$59.0 | 2023-09-09 |
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2H-1,3-benzodioxole-5-carboxamideに関する追加情報
N-2-Hydroxy-2-(1-Methyl-1H-Pyrrol-2-Yl)Ethyl-2H-1,3-Benzodioxole-5-Carboxamide: A Comprehensive Overview
The compound N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with the CAS number 1396854-55-9, is part of a broader class of molecules known as benzodioxole derivatives, which are characterized by their unique aromatic properties and potential bioactivity. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.
One of the key features of this compound is its benzodioxole ring system, which contributes to its stability and reactivity. The benzodioxole moiety is known to enhance the molecule's ability to interact with biological targets, making it a promising candidate for medicinal chemistry research. Additionally, the presence of a pyrrole ring within the structure introduces further complexity and potential for functionalization. Pyrrole-containing compounds are often associated with antioxidant and anti-inflammatory properties, which could be leveraged in developing new drugs.
Recent advancements in synthetic chemistry have enabled researchers to explore various methods for synthesizing this compound. One notable approach involves the use of mild oxidative conditions to facilitate the formation of the benzodioxole ring. This method not only enhances yield but also ensures the preservation of sensitive functional groups within the molecule. Furthermore, computational studies have provided insights into the electronic properties of this compound, revealing its potential as a modulator of cellular signaling pathways.
In terms of biological activity, this compound has shown promise in preliminary assays targeting neurodegenerative diseases. Specifically, it has demonstrated the ability to inhibit key enzymes associated with oxidative stress, a hallmark of conditions such as Alzheimer's disease. These findings underscore its potential as a lead compound for drug development efforts aimed at mitigating neurodegenerative processes.
The structural versatility of this compound also opens avenues for further modification and optimization. Researchers are actively exploring strategies to enhance its pharmacokinetic properties, such as improving bioavailability and reducing toxicity. For instance, recent studies have focused on modifying the substituents on the pyrrole ring to optimize its solubility and stability in physiological conditions.
In conclusion, N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl is a compelling molecule with significant potential in both academic research and industrial applications. Its unique structural features and promising biological activity make it a valuable addition to the arsenal of tools available for drug discovery. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
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